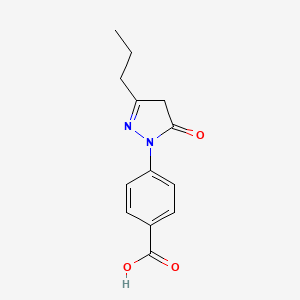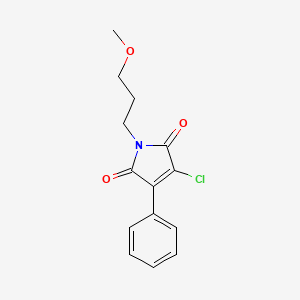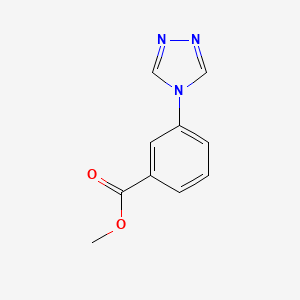
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science . The unique structure of triazoles, which includes three nitrogen atoms in a five-membered ring, imparts them with remarkable chemical stability and biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts.
Industrial Production Methods: Industrial production of triazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
化学反应分析
Types of Reactions: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
科学研究应用
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial and anticancer properties .
相似化合物的比较
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Benzimidazole Derivatives: These compounds have a similar aromatic ring structure and are known for their antimicrobial and anticancer properties.
Thiazole Derivatives: These compounds contain a sulfur atom in the ring and are used in various pharmaceutical applications.
Uniqueness: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
methyl 3-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-6-11-12-7-13/h2-7H,1H3 |
InChI 键 |
DHOBJSAITBISCF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


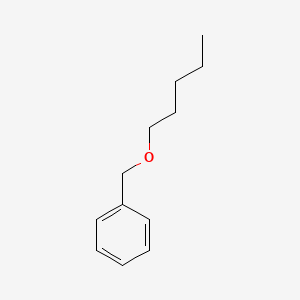
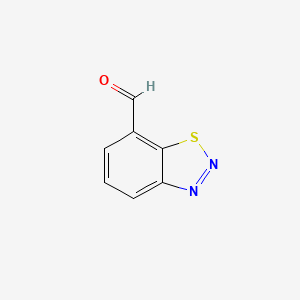
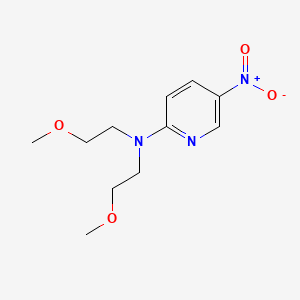
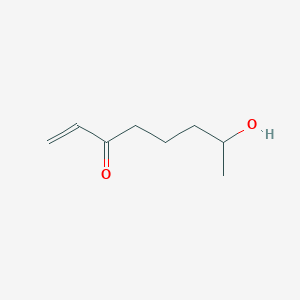
![7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B8684253.png)
![1-[(3-Chloropropyl)sulfanyl]-4-methoxybenzene](/img/structure/B8684260.png)
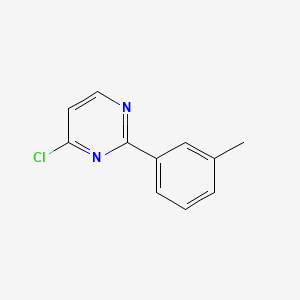

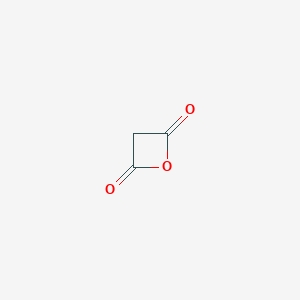
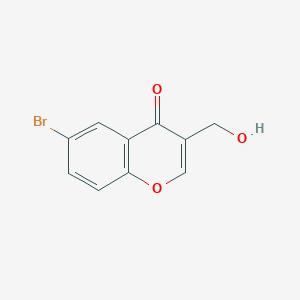
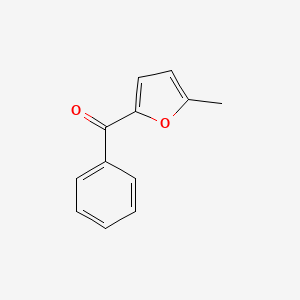
![3-[(4-Fluorophenyl)methoxy]-4-nitropyridine](/img/structure/B8684314.png)
